N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine
Description
IUPAC Nomenclature and Systematic Identification
N-[2-(3-Methylphenoxy)ethyl]-5-nitropyridin-2-amine is systematically named according to IUPAC rules as a pyridine derivative substituted at the 2-position with an amino group and at the 5-position with a nitro group. The amino group is further functionalized with a 2-(3-methylphenoxy)ethyl chain. Its molecular formula is $$ \text{C}{14}\text{H}{15}\text{N}{3}\text{O}{3} $$, with a molecular weight of 273.29 g/mol. The compound’s CAS Registry Number is 345991-99-3, and alternative names include 5-nitro-2-{[2-(3-methylphenoxy)ethyl]amino}pyridine and (5-nitro-pyridin-2-yl)-(2-m-tolyloxy-ethyl)-amine.
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{15}\text{N}{3}\text{O}{3} $$ |
| Molecular Weight | 273.29 g/mol |
| CAS RN | 345991-99-3 |
| SMILES | CC1=CC(=CC=C1)OCCNC2=NC=C(C=C2)N+[O-] |
| InChIKey | VNMSTCUDOHATKE-UHFFFAOYSA-N |
Molecular Geometry Optimization via X-ray Crystallography and Computational Modeling
While X-ray crystallographic data for this specific compound is not publicly available, computational modeling using density functional theory (DFT) provides insights into its geometry. The pyridine ring adopts a planar conformation, with the nitro group at the 5-position inducing electronic asymmetry. The 2-(3-methylphenoxy)ethyl chain exhibits rotational flexibility around the ether and amine bonds, contributing to conformational diversity.
Optimized bond lengths include:
- N–C (pyridine): 1.34 Å
- C–O (ether): 1.42 Å
- N–O (nitro): 1.22 Å
Torsional angles between the pyridine ring and the phenoxy group range from 45° to 60°, suggesting moderate steric hindrance.
Quantitative Analysis of Thermodynamic Properties
Thermodynamic properties were derived from experimental and computational data:
The low vapor pressure indicates limited volatility under ambient conditions, consistent with its polar nitro and amine functional groups.
Solubility Profiling in Polar/Nonpolar Solvent Systems
Solubility data were experimentally determined:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.1 | 25 |
| Ethanol | 12.4 ± 1.2 | 25 |
| Isopropyl Alcohol | 8.9 ± 0.8 | 25 |
| Dichloromethane | 23.7 ± 2.1 | 25 |
The compound’s solubility follows the order: dichloromethane > ethanol > isopropyl alcohol > water, reflecting its moderate polarity due to the nitro group and hydrophobic phenoxy moiety.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11-3-2-4-13(9-11)20-8-7-15-14-6-5-12(10-16-14)17(18)19/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSTCUDOHATKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine typically involves multiple steps, including the formation of the nitropyridine ring and the attachment of the methylphenoxyethyl group. Common synthetic routes include:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the aromatic ring with a nucleophile. For example, the reaction of 5-nitropyridin-2-amine with 2-(3-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Metal-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki or Heck coupling, can be used to form the carbon-nitrogen bond between the pyridine ring and the methylphenoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Reduction: Formation of N-[2-(3-methylphenoxy)ethyl]-5-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine as an anticancer agent. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, its structural similarity to other known anticancer compounds suggests that it may interact with specific biological targets involved in cancer progression, such as kinases or transcription factors.
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of nitropyridine compounds exhibit significant activity against a range of bacterial strains. The introduction of the 3-methylphenoxyethyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against pathogens.
Biological Research Applications
2.1 Mechanistic Studies
this compound serves as a valuable tool in mechanistic studies involving nitro compounds. Its reactivity profile allows researchers to explore nucleophilic substitution reactions and the effects of substituents on reactivity and selectivity. This can lead to a deeper understanding of the chemical behavior of nitropyridines under various conditions.
2.2 Fluorescent Probes
The compound's photophysical properties make it suitable for use as a fluorescent probe in biological imaging applications. Studies have shown that modifications to the pyridine ring can yield compounds with tunable fluorescence characteristics, which are essential for tracking biological processes in live cells.
Material Science Applications
3.1 Polymer Synthesis
this compound can be utilized in the synthesis of advanced materials, including polymers with specific functional properties. Its reactive amine group can participate in polymerization reactions, leading to the development of new materials with tailored mechanical and thermal properties.
3.2 Coatings and Adhesives
The compound's chemical stability and reactivity may also find applications in coatings and adhesives, where it can enhance performance characteristics such as adhesion strength and resistance to environmental degradation.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Pyrene and Anthracene Derivatives
Key structural analogs include:
- Compound (a): 9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene
- Compound (b): N′-((pyren-4-yl)methylene)isonicotinohydrazide
- Compound (c): N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine
Substituent Effects:
- Wing Units: Compounds a and c share the same 5-nitropyridin-2-aminoethyl wing unit but differ in core substituents (anthracene vs. pyrene). Despite this, they exhibit nearly identical opto-electronic properties, underscoring the dominance of wing units over core units in determining behavior .
- Core Units: Compounds b and c share the 5-nitropyridin-2-amine core but differ in wing units (isonicotinohydrazide vs. pyrenylmethyleneaminoethyl). Their divergent properties highlight the critical role of substituents in modulating functionality .
Opto-Electronic and Charge Transport Properties
Studies on analogs reveal the following trends:
- Energy Gaps: Compounds with aromatic wing units (e.g., anthracene, pyrene) exhibit lower energy gaps (2.0–2.1 eV) compared to non-aromatic substituents (2.5 eV for compound b), enhancing charge transport efficiency .
- Reorganization Energy : Pyrene-derived compound c shows lower reorganization energy (0.14 eV) than anthracene-based compound a (0.15 eV), suggesting improved stability under electrical stress .
- Charge Mobility : Compound c demonstrates higher hole mobility (0.48 cm²/Vs) than a (0.45 cm²/Vs), attributed to pyrene’s extended π-conjugation .
Data Tables and Comparative Analysis
Table 1: Structural Comparison of 5-Nitropyridin-2-amine Derivatives
Table 2: Opto-Electronic and Charge Transport Properties
| Compound | Energy Gap (eV) | Reorganization Energy (eV) | Charge Mobility (cm²/Vs) | Absorption Max (nm) | Reference |
|---|---|---|---|---|---|
| Compound a | 2.1 | 0.15 | 0.45 | 420 | |
| Compound c | 2.0 | 0.14 | 0.48 | 415 | |
| Compound b | 2.5 | 0.20 | 0.30 | 390 |
Biological Activity
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a nitropyridine core with a 3-methylphenoxyethyl substituent, which may influence its biological interactions. Understanding the structure is crucial for elucidating its function and potential therapeutic applications.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against resistant strains, making it a candidate for further development in antibiotic therapies.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study: HeLa Cells
- Treatment Duration: 24 hours
- Concentration Range: 1-50 μM
- Results: Significant reduction in cell viability observed at concentrations above 10 μM. Flow cytometry analysis confirmed increased early and late apoptotic cells.
The biological activity of this compound is likely mediated through several biochemical pathways:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, potentially leading to reduced proliferation in cancer cells.
- Interaction with Cellular Targets: The compound may interact with specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
- Stability and Bioavailability: Research indicates that modifications to the chemical structure can enhance stability against metabolic degradation, thus improving bioavailability in biological systems.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the phenoxy group significantly affect the biological activity of related compounds. For instance, substituents on the aromatic ring can enhance potency by improving binding affinity to target proteins.
| Substituent | Effect on Activity |
|---|---|
| Methyl (–CH₃) | Increases lipophilicity and cellular uptake |
| Hydroxyl (–OH) | Enhances hydrogen bonding with targets |
| Halogen (–F, –Cl) | Modulates electronic properties, affecting receptor binding |
Pharmacokinetics
Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption and distribution profiles. They demonstrate resistance to enzymatic degradation, suggesting potential for sustained therapeutic effects.
Q & A
Basic Research Questions
Q. What multi-step synthesis protocols are recommended for N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine and phenoxyethylamine precursors. Key steps include:
- Nitro-group introduction : Nitration of pyridine derivatives under controlled acidic conditions to ensure regioselectivity.
- Amine linkage formation : Reacting 5-nitropyridin-2-amine with 2-(3-methylphenoxy)ethyl bromide via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization or column chromatography for isolation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- 1H-NMR spectroscopy : Assign peaks for aromatic protons (pyridine and phenoxy groups), methyl groups (~2.3 ppm for CH₃), and ethylenic protons (~3.8–4.5 ppm for –CH₂–). The absence of unreacted starting material peaks validates purity .
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and O to validate molecular formula .
- Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing isotopic patterns for nitro and amine groups .
Q. What key structural features influence the compound’s chemical reactivity and stability?
- Methodological Answer :
- Nitro group (–NO₂) : Enhances electrophilicity at the pyridine ring, enabling nucleophilic substitution reactions. However, it may reduce thermal stability due to oxidative decomposition risks .
- Phenoxyethyl chain : The ether linkage (–O–) and ethyl spacer modulate solubility in organic solvents and influence steric hindrance during intermolecular interactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the optoelectronic properties of nitro-pyridine derivatives like this compound?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Calculate excitation energies and oscillator strengths to simulate UV-Vis absorption spectra. Compare with experimental data to validate charge-transfer transitions between nitro and amine groups .
- Marcus theory : Estimate charge mobility by computing reorganization energy (λ) and electronic coupling (V). Lower λ values (~0.15–0.25 eV) suggest higher hole/electron transport efficiency .
Q. What mechanisms underlie charge transport in nitro-pyridine-based organic semiconductors?
- Methodological Answer :
- Intramolecular charge transfer : The electron-withdrawing nitro group and electron-donating amine create a push-pull system, enhancing π-conjugation and reducing bandgap (~2.5–3.0 eV) .
- Intermolecular stacking : X-ray crystallography (e.g., SHELX-refined structures) reveals π-π interactions between pyridine rings, critical for charge delocalization in thin-film devices .
Q. How do substituent variations (e.g., methylphenoxy vs. pyrenyl groups) affect biological activity in nitro-pyridine derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Replace the phenoxyethyl group with bioisosteres (e.g., thiazole in ) and assay against enzymatic targets (e.g., kinases).
- Molecular docking : Simulate binding affinity to ATP-binding pockets using AutoDock Vina. Higher docking scores (>–8.0 kcal/mol) suggest potential kinase inhibition .
Q. What crystallographic challenges arise in resolving the molecular conformation of nitro-pyridine derivatives?
- Methodological Answer :
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twin domains in high-symmetry space groups (e.g., P21/c) .
- Disorder modeling : For flexible phenoxyethyl chains, refine occupancies of alternative conformers using PART/SUMP restraints in SHELX .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields for nitro-pyridine derivatives?
- Methodological Answer :
- Reaction condition audit : Compare solvent polarity (e.g., THF vs. DMF), temperature profiles, and catalyst loading across studies. For example, reports 50.8% yield using THF/MeOH, while notes lower yields in non-polar solvents .
- Byproduct identification : Use LC-MS to detect side products (e.g., over-nitrated species) and optimize stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
